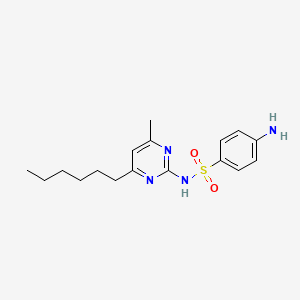
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride is a chemical compound with the IUPAC name 3-(diethylamino)propyl 3-methyl-2-phenylpentanoate hydrochloride . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves the esterification of 3-methyl-2-phenylpentanoic acid with 3-(diethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
科学研究应用
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-(Diethylamino)propylamine: Used as a hardener in epoxy coatings and as a building block in the pigment industry.
N-(3-(Diethylamino)propyl)-N-methylacrylamide: Utilized in the synthesis of thermo- and pH-responsive polymers.
Uniqueness
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride stands out due to its specific ester structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
属性
CAS 编号 |
78372-13-1 |
|---|---|
分子式 |
C19H32ClNO2 |
分子量 |
341.9 g/mol |
IUPAC 名称 |
3-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-5-16(4)18(17-12-9-8-10-13-17)19(21)22-15-11-14-20(6-2)7-3;/h8-10,12-13,16,18H,5-7,11,14-15H2,1-4H3;1H |
InChI 键 |
ZDVVRNMAYCCDDV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



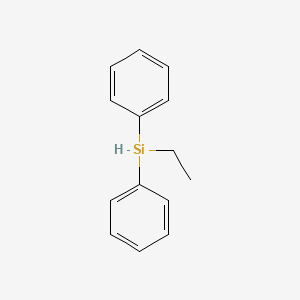
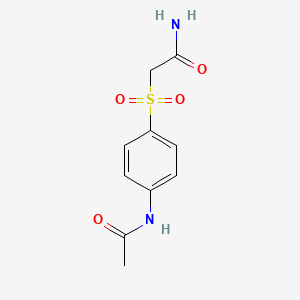

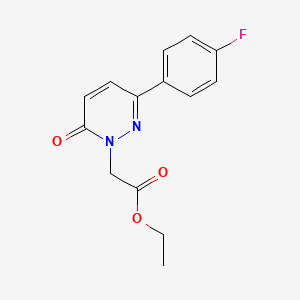


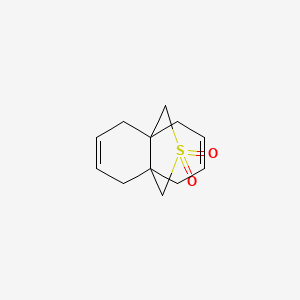

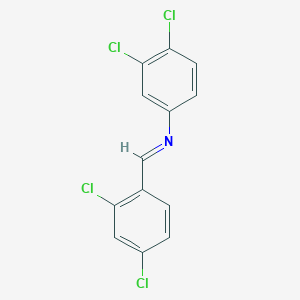
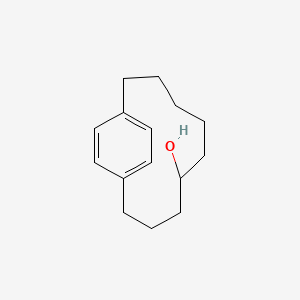
![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

